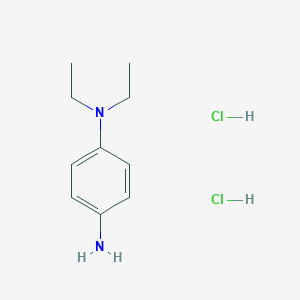

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

Description

The exact mass of the compound N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Diethyl-1,4-phenylenediamine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-1,4-phenylenediamine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPCFKHZILUMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84609-46-1, 16713-15-8 | |

| Record name | N,N-Diethyl-p-phenylenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084609461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-amino-N,N-diethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K3BM53R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

For the Modern Researcher and Development Scientist

Introduction: Unveiling a Versatile Reagent

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, a salt of the aromatic amine 4-Amino-N,N-diethylaniline, is a pivotal compound in both analytical chemistry and synthetic applications. While its most prominent role is as the primary indicator in the DPD method for determining free and total chlorine in water, its utility extends to being a versatile dye intermediate and a valuable tool in various research contexts.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and handling protocols, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective and safe application.

Core Physicochemical Properties

The dihydrochloride salt form of N,N-Diethyl-1,4-phenylenediamine enhances its stability and water solubility compared to the free base, making it more suitable for use in aqueous analytical reagents. The compound is a white to light yellow crystalline powder.[2]

| Property | Value | Source(s) |

| CAS Number | 16713-15-8 | [3][4] |

| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [3] |

| Molecular Weight | 237.17 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Water Solubility | Almost transparent in solution | [2] |

| Stability | Sensitive to air and light; hygroscopic | [5][6] |

| Storage | Room temperature, under inert gas, in a dry, well-ventilated place | [1] |

Synthesis and Purification: From Precursor to Purified Salt

The preparation of high-purity N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is crucial for its analytical sensitivity. A common and reliable industrial method involves a multi-step process beginning with diethyl aniline.[7] This process is favored for its stable and reliable outcomes, yielding a product with the high purity required for environmental monitoring applications.[7]

Workflow for Synthesis

Caption: Synthesis workflow for N,N-Diethyl-1,4-phenylenediamine Dihydrochloride.

Experimental Protocol: Synthesis from Diethyl Aniline[9]

-

Nitrosation:

-

In a reaction vessel, mix Diethyl Aniline and concentrated hydrochloric acid. Cool the mixture to between 0°C and 10°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature.

-

Allow the reaction to proceed for 2.5 to 3 hours to form the N-nitroso intermediate.

-

-

Reduction:

-

To a separate vessel containing water and concentrated hydrochloric acid, slowly add zinc powder while stirring vigorously, ensuring the temperature remains around 20°C.

-

Add the solution from the nitrosation step to the zinc slurry.

-

Maintain the reaction at 20°C for approximately 2.5 hours to reduce the nitroso group to a primary amine.

-

-

Purification of the Free Base:

-

Adjust the pH of the reaction mixture to 14 by adding a sodium hydroxide solution. This neutralizes the acid and liberates the N,N-Diethyl-1,4-phenylenediamine free base.

-

Separate the organic phase.

-

Purify the free base via vacuum distillation, collecting the fraction at 115-116°C at 5 mmHg.

-

-

Formation of the Dihydrochloride Salt:

-

Dissolve the purified free base in dry benzene.

-

Bubble dry hydrogen chloride gas through the solution until saturation is reached.

-

The N,N-Diethyl-1,4-phenylenediamine Dihydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration and dry it thoroughly to obtain the final product.

-

Chemical Reactivity and Analytical Principle

The utility of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride in analytical chemistry is rooted in its redox chemistry. As an aromatic amine, it readily undergoes oxidation. This reactivity is harnessed for colorimetric measurements.

Mechanism of Action in Chlorine Detection

In the presence of an oxidizing agent like free chlorine (hypochlorous acid or hypochlorite ion), N,N-Diethyl-1,4-phenylenediamine is oxidized to form a stable radical cation known as a Würster's cation. This resulting species imparts a distinct magenta or pink color to the solution.[1] The intensity of this color is directly proportional to the concentration of the oxidizing agent, which can be quantified using spectrophotometry.[1]

Caption: Oxidation of DPD to a colored radical cation.

Reactivity and Incompatibilities

As a salt of a weak base and strong acid, its aqueous solution is acidic. The free base form neutralizes acids in exothermic reactions.[5][8] It is incompatible with a range of substances, including:

-

Strong acids[5]

Application in Analytical Protocols: Chlorine Measurement

The DPD method is a standard for water quality analysis. The following is a generalized protocol for the spectrophotometric determination of free chlorine.

Protocol: Spectrophotometric Determination of Free Chlorine

-

Reagent Preparation:

-

DPD Indicator Solution: Dissolve a precise amount of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride in reagent-grade water. Add a small amount of sulfuric acid and EDTA to stabilize the solution.

-

Phosphate Buffer Solution: Prepare a phosphate buffer solution to maintain the sample pH at an optimal range (typically 6.2-6.5) for the reaction.

-

-

Sample Analysis:

-

Collect the water sample to be tested.

-

To a 10 mL sample in a cuvette, add the phosphate buffer, and mix.

-

Obtain a "zero" reading in the spectrophotometer at 515 nm.

-

Add the DPD indicator solution to the sample, mix quickly, and immediately take a reading. This reading corresponds to the free chlorine concentration.

-

-

Calibration and Calculation:

-

Prepare a series of chlorine standards of known concentrations.

-

Follow the sample analysis procedure for each standard to generate a calibration curve of absorbance versus chlorine concentration.

-

Determine the chlorine concentration of the unknown sample by comparing its absorbance to the calibration curve.

-

Broader Research Applications

Beyond its primary use in water analysis, this compound is valuable in other scientific domains:

-

Spectrophotometric Analysis: It is used for the determination of various drugs that contain phenolic groups, such as salbutamol sulfate and ritodrine hydrochloride.[9]

-

Kinetic Studies: It has been employed as a reference probe to investigate rapid chlorination rate constants using stopped-flow spectrophotometry.[5][9]

-

Voltammetric Detection: The reaction with chlorine has been studied for the sensitive square-wave voltammetric detection of chlorine.[9]

-

Organic Synthesis: It serves as an intermediate in the synthesis of dyes, including Methylene Blue.[10]

Safety, Handling, and Storage

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a hazardous substance and must be handled with appropriate precautions.

Hazard Summary:

-

Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[11][12]

-

Irritation: Causes serious eye irritation.[12]

-

Sensitization: May cause an allergic skin reaction or sensitization.[11]

Mandatory Handling Procedures

-

Ventilation: Always use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12] For weighing or when dust may be generated, respiratory protection is required.

-

Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[11] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[11]

-

Spill Response: For minor spills, use a dry clean-up procedure that avoids generating dust (e.g., HEPA-filtered vacuum).[11] For major spills, evacuate the area and move upwind.[11]

Storage and Stability

-

Store in a cool, dry, well-ventilated place away from direct sunlight and moisture.[6][13]

-

Keep containers tightly closed and, for long-term stability, store under an inert gas like nitrogen or argon.[1][6]

-

The compound is sensitive to light and air; exposure can lead to degradation and discoloration, compromising its effectiveness as a reagent.[5][6]

Conclusion

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a compound of significant utility, particularly in analytical chemistry. Its reliable colorimetric reaction with oxidants underpins one of the most widely used methods for water quality monitoring. A thorough understanding of its chemical properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is essential for leveraging its full potential in research and development. This guide provides the technical foundation necessary for its informed and safe application in the laboratory.

References

- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (n.d.). Google Patents.

-

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride 98.0+%, TCI America - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

-

N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS CAS No - Loba Chemie. (2016). Loba Chemie. Retrieved from [Link]

-

FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. (2015). Rasayan Journal of Chemistry. Retrieved from [Link]

-

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride [myskinrecipes.com]

- 2. N,N-DIETHYL-1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE CAS#: 16713-15-8 [m.chemicalbook.com]

- 3. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. N,N-DIETHYL-1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | 16713-15-8 [chemicalbook.com]

- 5. N,N-Diethyl-1,4-phenylenediamine | 93-05-0 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 8. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. gspchem.com [gspchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. lobachemie.com [lobachemie.com]

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, a critical reagent in analytical chemistry and a valuable intermediate in the dye industry.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, step-by-step experimental protocols, and the underlying causality for procedural choices, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Overview

N,N-Diethyl-1,4-phenylenediamine (DPD), also known as 4-Amino-N,N-diethylaniline, is an aromatic amine most renowned for its application in colorimetric analysis.[1] Its dihydrochloride salt is the preferred form for laboratory use due to its enhanced stability and solubility compared to the free base, which is susceptible to air oxidation.[2] The primary application of DPD is in water quality testing for the determination of free and total chlorine residuals.[3] Upon reaction with chlorine, DPD is oxidized to form a stable magenta-colored radical cation (Würster's salt), the intensity of which is proportional to the chlorine concentration and can be measured spectrophotometrically.[3]

The synthesis of its dihydrochloride salt can be approached via several strategic pathways. This guide will focus on two robust and widely documented methods:

-

Pathway A: The Classical Route involving the nitrosation of N,N-diethylaniline followed by reduction.

-

Pathway B: The Substitution Route starting with a halogenated nitrobenzene, followed by nucleophilic aromatic substitution and reduction.

Each pathway presents distinct advantages regarding precursor availability, scalability, and process control.

Primary Synthesis Pathway: Nitrosation of N,N-Diethylaniline

This classical and cost-effective method is a well-established route for producing high-purity N,N-Diethyl-1,4-phenylenediamine and its salts.[4] The process is a multi-step synthesis commencing with the readily available N,N-diethylaniline.

Logical Workflow: Pathway A

Caption: Workflow for the synthesis via nitrosation and reduction.

Step 1: Nitrosation of N,N-Diethylaniline

The synthesis begins with an electrophilic aromatic substitution on the electron-rich N,N-diethylaniline ring. The para-position is strongly activated by the diethylamino group, directing the electrophile to this site.

-

Causality Behind Experimental Choices: The reaction is conducted at 0–10°C because the nitrosating agent, nitrous acid (HNO₂), formed in situ from sodium nitrite and hydrochloric acid, is unstable at higher temperatures. Low temperatures prevent its decomposition and minimize the formation of undesired byproducts.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of N,N-diethylaniline in a mixture of water and concentrated hydrochloric acid. A typical ratio is 75 parts N,N-diethylaniline to 122 parts concentrated HCl by volume.[4]

-

Cool the mixture to 0–5°C in an ice-salt bath.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 41.1% w/v) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.[4]

-

After the addition is complete, continue stirring the mixture at the same temperature for 2.5–3 hours to ensure the reaction goes to completion.[4][5] The resulting product is an aqueous solution of N,N-diethyl-4-nitrosoaniline hydrochloride.

Step 2: Reduction of the Nitroso Intermediate

The nitroso group of the intermediate is reduced to a primary amine. Common reducing agents for this transformation in an acidic medium include zinc powder, iron, or stannous chloride.[2][4] Zinc powder with hydrochloric acid is a frequently cited and effective choice.[4][6]

-

Causality Behind Experimental Choices: The reaction is maintained at 15–20°C. While the reduction is exothermic, allowing the temperature to rise excessively can lead to side reactions. Conversely, temperatures that are too low may slow the reaction rate unacceptably.

Experimental Protocol:

-

To the aqueous solution of N,N-diethyl-4-nitrosoaniline hydrochloride from the previous step, add more water and concentrated hydrochloric acid.

-

While stirring vigorously, add zinc powder portion-wise. The rate of addition should be controlled to keep the reaction temperature between 15–20°C.[4][5]

-

After all the zinc powder has been added, continue stirring for 1.5–2.5 hours at this temperature to complete the reduction.[4] The flask now contains N,N-Diethyl-1,4-phenylenediamine in an acidic aqueous solution.

Step 3: Purification of the Free Base

The product is currently in its protonated salt form. To isolate the free amine, the solution must be made strongly basic. The free base is an oil that is sensitive to oxidation and is best purified by vacuum distillation.

-

Causality Behind Experimental Choices: Basification to a high pH (e.g., 14) is necessary to fully deprotonate the diamine and break any complexes with zinc salts, allowing it to separate as a distinct organic phase.[4][5] Vacuum distillation is employed because the amine has a high boiling point and would likely decompose if distilled at atmospheric pressure.

Experimental Protocol:

-

Cool the reaction mixture from Step 2 in an ice bath.

-

Slowly add a concentrated sodium hydroxide solution until the pH of the mixture reaches 14. This will precipitate zinc hydroxide and liberate the free N,N-Diethyl-1,4-phenylenediamine base.[4][5]

-

The mixture will separate into an organic layer (the product) and an aqueous layer. Separate the organic layer.

-

Purify the crude amine by vacuum distillation. Collect the fraction boiling at 115–116°C at 5 mmHg.[4][5]

Step 4: Formation of the Dihydrochloride Salt

The final step is the conversion of the purified, but unstable, free base into its stable dihydrochloride salt.

-

Causality Behind Experimental Choices: Anhydrous conditions are critical during this step. Using a dry solvent and dry hydrogen chloride gas prevents the introduction of water, which can lead to a hygroscopic or impure final product. The dihydrochloride salt is significantly more stable to air oxidation than the free base.

Experimental Protocol:

-

Dissolve the distilled N,N-Diethyl-1,4-phenylenediamine in a dry, non-protic solvent such as benzene or isopropanol.[4]

-

Bubble dry hydrogen chloride gas through the solution. The dihydrochloride salt will precipitate out of the solution as a white to off-white solid.

-

Continue bubbling HCl gas until the precipitation is complete (saturation).

-

Filter the precipitate, wash it with a small amount of the dry solvent, and dry it under vacuum to obtain the final N,N-Diethyl-1,4-phenylenediamine Dihydrochloride product.[4]

Alternative Synthesis Pathway: Nucleophilic Aromatic Substitution

This pathway is an excellent alternative, particularly when N,N-diethylaniline is not the preferred starting material. It begins with a 4-substituted nitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.

Logical Workflow: Pathway B

Caption: Workflow for the synthesis via SNAr and reduction.

Step 1: N,N-Diethyl-4-nitroaniline Synthesis via SNAr

This step involves the nucleophilic aromatic substitution (SNAr) of a halide on the nitrobenzene ring by diethylamine. The strongly electron-withdrawing nitro group is essential as it stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.

-

Causality Behind Experimental Choices: 4-Fluoronitrobenzene is often the preferred substrate because fluoride is an excellent leaving group in SNAr reactions. A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction. A mild base like potassium carbonate neutralizes the protonated diethylamine formed during the reaction.[6][7]

Experimental Protocol:

-

Dissolve 4-fluoronitrobenzene in DMSO in a reaction flask.[6][7]

-

Add potassium carbonate and diethylamine to the solution.[6][7]

-

Heat the mixture with stirring to 90°C and maintain for several hours (e.g., overnight) until the reaction is complete (monitored by TLC).[6][7]

-

After cooling, quench the reaction with water and extract the product, N,N-Diethyl-4-nitroaniline, with a solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent to yield the crude intermediate, which can be purified by silica gel chromatography.[6][7]

Step 2: Reduction of N,N-Diethyl-4-nitroaniline

The nitro group of the intermediate is reduced to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Causality Behind Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel is highly effective for nitro group reductions and often proceeds with high yield under mild conditions (room temperature, moderate hydrogen pressure).[6][7][8] This method avoids the use of strong acids and large quantities of metal waste associated with dissolving metal reductions.

Experimental Protocol:

-

Dissolve the N,N-Diethyl-4-nitroaniline in a suitable solvent, such as methanol or ethanol.[6][8]

-

Add a catalytic amount of 10% Pd/C or Raney Nickel to the solution.[6][8]

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a pressure reactor at 5 kg/cm ²) and stir vigorously overnight at room temperature.[6][8]

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N,N-Diethyl-1,4-phenylenediamine free base.[6][7]

Step 3: Purification and Dihydrochloride Salt Formation

The final steps are analogous to Pathway A, involving purification of the free base (if necessary) and conversion to the stable dihydrochloride salt.

Experimental Protocol:

-

If required, the crude free base can be purified by silica gel chromatography or vacuum distillation as described in section 2.3.

-

Dissolve the purified amine in a dry solvent and bubble with dry hydrogen chloride gas to precipitate the N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, as detailed in section 2.4.

Data Summary and Comparison

| Parameter | Pathway A (Nitrosation) | Pathway B (SNAr) |

| Starting Material | N,N-Diethylaniline | 4-Halonitrobenzene |

| Key Intermediates | N,N-Diethyl-4-nitrosoaniline | N,N-Diethyl-4-nitroaniline |

| Key Reactions | Electrophilic Nitrosation, Reduction | Nucleophilic Aromatic Substitution, Reduction |

| Typical Reductant | Zn powder / HCl[4][6] | H₂ with Pd/C or Raney Ni[6][8] |

| Yield | High, often >90% for reduction step | High, reported yields of 89-99%[6][8] |

| Process Notes | Requires strict low-temperature control for nitrosation. Generates metal waste. | May require pressure equipment for hydrogenation. Chromatography may be needed for purification. |

Safety and Handling

The synthesis of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride involves hazardous materials and requires strict adherence to safety protocols.

-

Reagents: Concentrated acids (HCl) are corrosive. Organic solvents can be flammable. Diethylamine is volatile and corrosive.

-

Intermediates: Nitro and nitroso compounds can be toxic. Alkyl azides, if used in alternative methods, can be explosive.[9]

-

Product: N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is harmful if swallowed, inhaled, or in contact with skin.[10] It can cause serious eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[12]

-

Waste Disposal: Dispose of all chemical waste, including metal residues and organic solvents, in accordance with institutional and local environmental regulations.

Conclusion

Both the classical nitrosation pathway and the modern nucleophilic substitution route provide effective and high-yielding methods for the synthesis of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride. The choice of pathway often depends on the availability and cost of starting materials, the scale of the synthesis, and the equipment available. The nitrosation route is a robust, traditional method well-suited for large-scale production, while the SNAr pathway offers flexibility and may be preferred for its use of cleaner reduction methods like catalytic hydrogenation. For any application, rigorous purification of the intermediate free base and careful execution of the final salt formation step are paramount to obtaining a high-purity, stable final product suitable for sensitive analytical applications.

References

- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]

-

Facile Synthesis of N, N-Dimethyl Para Phenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry. [Link]

- A kind of N, N-diethyl-1, the preparation method of 4-phenylenediamine sulphate.

-

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride. MySkinRecipes. [Link]

-

N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS. Loba Chemie. [Link]

-

Synthesis of Amines. OpenStax adaptation. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride [myskinrecipes.com]

- 4. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 5. CN101607915A - A kind of N, N-diethyl-1, the preparation method of 4-phenylenediamine sulphate - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. N,N-Diethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Spectral Analysis of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

Prepared by: Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for N,N-Diethyl-1,4-phenylenediamine Dihydrochloride (C₁₀H₁₈Cl₂N₂), a compound frequently utilized as a reagent in water quality testing and as an intermediate in the synthesis of dyes and polymers.[1] The structural integrity and purity of this compound are paramount for its applications, making a thorough understanding of its spectroscopic signature essential for researchers, scientists, and drug development professionals. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra and the methodologies for their acquisition.

The molecular structure of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride dictates its unique spectral characteristics. The presence of a diethylamino group and a protonated amino group on a para-substituted benzene ring gives rise to distinct signals that will be explored in the following sections.

Molecular Structure

Caption: Structure of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show four distinct sets of signals corresponding to the aromatic protons, the ammonium protons, and the methylene and methyl protons of the two equivalent ethyl groups. The dihydrochloride form significantly influences the chemical shifts, particularly for the protons on the aromatic ring and the nitrogen atoms, due to the electron-withdrawing effect of the ammonium group (⁻NH₃⁺).

Predicted and Observed ¹H NMR Data

| Signal Assignment | Multiplicity | Integration | Chemical Shift (δ) ppm (Free Base)[2] | Expected Shift in Dihydrochloride |

| -CH₃ (Ethyl) | Triplet (t) | 6H | ~1.1 | Minor downfield shift |

| -CH₂- (Ethyl) | Quartet (q) | 4H | ~3.3 | Downfield shift |

| Aromatic C-H | Multiplet | 4H | ~6.6-6.8 | Significant downfield shift |

| -NH₂ / ⁺NH₃ | Broad Singlet | 2H / 3H | ~3.4 (NH₂) | Significant downfield shift, variable |

Note: Chemical shifts are highly dependent on the solvent used. Data for the free base is often reported in CDCl₃, while the dihydrochloride salt is more soluble in solvents like D₂O or DMSO-d₆.

The protonation of the amino groups to form the dihydrochloride salt causes a general downfield shift for all protons due to increased electron deshielding. The aromatic protons, in particular, will be shifted downfield due to the strong electron-withdrawing nature of the adjacent -⁺NH₃ group. The exact position of the -⁺NH₃ protons can be variable and may appear as a broad singlet that can exchange with D₂O.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to ensure homogeneity and high resolution.

-

Acquisition: Acquire the spectrum using standard parameters. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show the unique carbon environments in the molecule. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected. Additionally, two signals for the ethyl groups will be present.

Predicted and Observed ¹³C NMR Data

| Signal Assignment | Expected Chemical Shift (δ) ppm (Free Base)[3] | Expected Shift in Dihydrochloride |

| -C H₃ (Ethyl) | ~13 | Minor shift |

| -C H₂- (Ethyl) | ~45 | Minor downfield shift |

| Aromatic C (quaternary, C-N) | ~126 | Downfield shift |

| Aromatic C-H | ~113-118 | Downfield shift |

| Aromatic C (quaternary, C-NEt₂) | ~143 | Downfield shift |

Note: The assignments for the aromatic carbons can be complex and may require advanced NMR techniques like HSQC or HMBC for unambiguous confirmation. The protonation of the nitrogens will deshield the attached carbons and those within the aromatic ring, causing a downfield shift in the dihydrochloride salt compared to the free base.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with key differences in the acquisition parameters.

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of solvent) as ¹³C has a much lower natural abundance than ¹H.

-

Instrumentation & Setup: Use a broadband probe and tune it to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to singlets. A wider spectral width (~200-220 ppm) is necessary. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

-

Processing & Analysis: Process the data as with ¹H NMR. Chemical shifts are referenced to TMS or the solvent signal.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is characterized by absorptions corresponding to N-H, C-H, C=C, and C-N bonds.

Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200-3500 | Strong, Broad | N-H stretching (from -⁺NH₃ group) |

| 2850-3100 | Medium-Strong | C-H stretching (aromatic and aliphatic) |

| ~1600 | Medium | C=C stretching (aromatic ring) |

| ~1510 | Strong | N-H bending (from -⁺NH₃ group) |

| ~1250 | Strong | C-N stretching (aromatic amine) |

| ~830 | Strong | C-H out-of-plane bending (para-substituted ring) |

The most prominent feature distinguishing the dihydrochloride salt from its free base is the presence of strong, broad absorptions in the 3200-3500 cm⁻¹ region, characteristic of the N-H stretches in the ammonium salt. A strong N-H bending peak around 1510 cm⁻¹ is also indicative of the -⁺NH₃ group.[4][5]

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Caption: Workflow for FT-IR Spectroscopic Analysis (KBr Method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For a salt like N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, techniques like Electrospray Ionization (ESI) are suitable. However, under Electron Ionization (EI), the analysis will typically yield the mass spectrum of the volatile free base (N,N-Diethyl-1,4-phenylenediamine, MW = 164.25 g/mol ).[6][7]

Key Mass Spectral Data (Electron Ionization of Free Base)

The fragmentation pattern is dominated by the loss of alkyl groups from the diethylamino substituent.

| m/z | Relative Intensity | Proposed Fragment |

| 164 | High | [M]⁺˙ (Molecular Ion of Free Base) |

| 149 | High | [M - CH₃]⁺ |

| 120 | Medium | [M - C₂H₅ - H]⁺ or [M - C₃H₈]⁺ |

Source: Based on data from NIST Mass Spectrometry Data Center and PubChem.[6][7]

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the free base (or the salt, which will be converted to the free base in the hot injector) in a suitable volatile solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the analyte from the solvent and any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the Mass Spectrometer. In EI, high-energy electrons bombard the molecule, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: A detector records the abundance of each ion.

-

Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z, allowing for the identification of the molecular ion and characteristic fragments.

Caption: Workflow for GC-MS Analysis.

Safety and Handling

N,N-Diethyl-1,4-phenylenediamine and its salts are classified as hazardous substances. They are toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[8][9][10] It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Always consult the latest Safety Data Sheet (SDS) before handling.

References

-

Anonymous. ¹H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). [Link]

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Hilaris Publisher. [Link]

-

Loba Chemie. N,N-DIMETHYL p-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS. [Link]

-

Sestrem, R., et al. Structure of chemically prepared poly-(para-phenylenediamine) investigated by spectroscopic techniques. ResearchGate. [Link]

-

Vilas-Boas, M., et al. Synthesis and spectroscopic characterization of polymer and oligomers of ortho-phenylenediamine. ResearchGate. [Link]

-

SIELC Technologies. UV-Vis Spectrum of p-Phenylenediamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7120, N,N-Diethyl-p-phenylenediamine. [Link]

-

NIST. 1,4-Benzenediamine, N,N-diethyl-. NIST Chemistry WebBook. [Link]

-

MySkinRecipes. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride. [Link]

Sources

- 1. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride [myskinrecipes.com]

- 2. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 1H NMR spectrum [chemicalbook.com]

- 3. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. p-Phenylenediamine(106-50-3) IR Spectrum [chemicalbook.com]

- 6. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Benzenediamine, N,N-diethyl- [webbook.nist.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to N,N-Diethyl-1,4-phenylenediamine Dihydrochloride: Properties, Synthesis, and Applications in Analytical Chemistry and Biomedical Research

This guide provides a comprehensive technical overview of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, a versatile organic compound with significant applications in analytical chemistry and biomedical research. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis methodologies, and key applications of this reagent, emphasizing the scientific principles and practical considerations that underpin its use.

Core Properties of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, also known as 4-Amino-N,N-diethylaniline Dihydrochloride, is a salt of the parent amine. The dihydrochloride form enhances its stability and water solubility, making it a convenient reagent for aqueous-based assays.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆N₂·2HCl | [1][2] |

| Molecular Weight | 237.17 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | |

| Synonyms | 4-Amino-N,N-diethylaniline Dihydrochloride, DPD Dihydrochloride | [1] |

| CAS Number | 16713-15-8 | [1] |

| Storage | Room temperature, in an inert gas atmosphere | [2] |

Synthesis of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

The synthesis of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a multi-step process that typically involves the nitrosation of N,N-diethylaniline followed by reduction and subsequent salt formation. The following is a representative laboratory-scale synthesis protocol.[3]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride.

Experimental Protocol

Step 1: Nitrosation of N,N-Diethylaniline [3]

-

In a reaction vessel, combine N,N-diethylaniline, water, and concentrated hydrochloric acid.

-

Cool the mixture to 0–10 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 2.5–3 hours to ensure complete nitrosation, yielding N,N-diethyl-4-nitrosoaniline.

Step 2: Reduction of N,N-Diethyl-4-nitrosoaniline [3][4]

-

To the solution containing N,N-diethyl-4-nitrosoaniline, add water and concentrated hydrochloric acid.

-

Gradually add a reducing agent, such as zinc powder, while controlling the temperature.

-

Continue stirring for several hours until the reduction to N,N-diethyl-1,4-phenylenediamine is complete.

Step 3: Purification and Salt Formation [3]

-

Basify the reaction mixture with a sodium hydroxide solution to a pH of 14.

-

Extract the N,N-diethyl-1,4-phenylenediamine into an organic solvent.

-

Purify the product by vacuum distillation.

-

Dissolve the purified amine in a dry, non-polar solvent like benzene.

-

Bubble dry hydrogen chloride gas through the solution until saturation.

-

The N,N-Diethyl-1,4-phenylenediamine Dihydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration and dry it under a vacuum.

Applications in Analytical Chemistry

The primary utility of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride lies in its role as a chromogenic reagent in redox reactions.

Determination of Chlorine in Water (DPD Method)

The most well-known application is in the DPD (N,N-diethyl-p-phenylenediamine) method for measuring free and total chlorine in water samples. This method is crucial for ensuring water quality and safety in drinking water treatment and swimming pool maintenance.

In the presence of free chlorine (hypochlorous acid or hypochlorite ions), DPD is oxidized to form a stable, magenta-colored radical cation known as a Würster dye. The intensity of this color is directly proportional to the concentration of free chlorine.

Caption: The reaction mechanism of the DPD method for chlorine determination.

-

Sample Collection: Obtain a water sample to be tested.

-

Reagent Preparation: Prepare a DPD indicator solution buffered to a pH of 6.2-6.5. Commercially available DPD powder pillows or tablets are recommended for consistency.

-

Reaction: Add the DPD reagent to a known volume of the water sample and mix thoroughly.

-

Color Development: A magenta color will develop almost instantaneously if free chlorine is present.

-

Measurement: Within one minute of adding the reagent, measure the absorbance of the solution using a spectrophotometer at a wavelength of 515 nm or a colorimeter with a corresponding filter.

-

Quantification: Determine the chlorine concentration by comparing the absorbance to a calibration curve prepared with standards of known chlorine concentration.

Causality Behind Experimental Choices:

-

Buffered pH: The reaction is pH-dependent. Maintaining a pH between 6.2 and 6.5 is critical for the specific and rapid reaction with free chlorine.

-

Time of Measurement: The color is stable for a short period. Prompt measurement is necessary to avoid inaccuracies due to the slow reaction with combined chlorine or the fading of the color at high chlorine concentrations.

Spectrophotometric Determination of Pharmaceuticals

N,N-Diethyl-1,4-phenylenediamine and its salts can be used in the spectrophotometric determination of various drugs containing phenolic or aromatic amine groups.[5][6] The method typically involves the oxidation of the reagent, followed by a coupling reaction with the drug to form a colored product.

This has been successfully applied to the quantification of drugs such as:

-

Salbutamol sulphate

-

Ritodrine hydrochloride

-

Isoxsuprine hydrochloride

-

Dapsone hydrochloride

-

Sulfamethoxazole

-

Sulfadiazine

The formation of a colored product allows for sensitive and accurate quantification of these active pharmaceutical ingredients in their dosage forms.[5][6][7]

Applications in Biomedical Research

Antioxidant and Oxidative Stress Assays

N,N-Dimethyl-p-phenylenediamine dihydrochloride (DMPD), a closely related compound, is utilized in assays to measure the antioxidant capacity of biological samples.[8][9] In the presence of an oxidizing agent, DMPD forms a stable colored radical cation. Antioxidants in a sample will reduce this radical, causing a decrease in color intensity that is proportional to the antioxidant capacity.

Conversely, a modified DMPD method can be used to measure the oxidative potential of plasma.[10][11] The oxidizing effect of the plasma on DMPD produces a stable pink color, the intensity of which reflects the oxidative stress level. This has been applied in studies of human aging.[10]

Safety and Handling

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a valuable reagent with well-established applications in analytical chemistry, particularly for water quality assessment. Its utility in the spectrophotometric determination of pharmaceuticals and in biomedical research for assessing oxidative stress highlights its versatility. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is essential for its effective and safe use in a research and development setting.

References

- Vertex AI Search. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride.

- MySkinRecipes. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride.

- Nagaraja, P., et al. (2010). Use of N,N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs. Acta Pharmaceutica, 60(2), 217-227.

- PubMed.

- Semantic Scholar.

- Al-Duais, M. A., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central.

- Pisoschi, A. M., et al. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.

- TCI Chemicals. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride 16713-15-8.

- Fisher Scientific. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride 98.0+%, TCI America™.

- Google Patents. Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

- Mehdi, M. M., & Rizvi, S. I. (2013). N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging. Analytical Biochemistry, 436(2), 165-167.

- Sigma-Aldrich.

- Guidechem. What is N,N-Diethyl-p-phenylenediamine and how is it synthesized?

- Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.

- ChemicalBook. N,N-Diethyl-1,4-phenylenediamine synthesis.

- GSP Chem.

- TCI Chemicals. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride 16713-15-8.

- Sigma-Aldrich. N,N-Diethyl-p-phenylenediamine 97 93-05-0.

Sources

- 1. gspchem.com [gspchem.com]

- 2. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride [myskinrecipes.com]

- 3. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Use of N, N-diethyl-p-phenylenediamine sulphate for the spectrophotometric determination of some phenolic and amine drugs | Semantic Scholar [semanticscholar.org]

- 8. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-Dimethyl-p-phenylenediamine dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Stability and Storage of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

Introduction: Understanding the Criticality of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride Integrity

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, a substituted aromatic amine, is a crucial reagent in various scientific applications, including analytical chemistry and diagnostics. Its utility is fundamentally linked to its chemical reactivity, particularly its capacity to undergo oxidation to form colored products. This property, however, also renders it susceptible to degradation, compromising experimental accuracy and reproducibility. This guide provides a comprehensive overview of the factors influencing the stability of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Pillar 1: The Chemical Stability Profile

The stability of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is not absolute; the compound is sensitive to several environmental factors that can initiate its degradation. Understanding the causality behind this degradation is paramount for any researcher utilizing this reagent. The primary culprits are atmospheric oxygen, light, and moisture.

Mechanism of Degradation: Oxidation and Photolysis

The core mechanism of degradation for N,N-Diethyl-1,4-phenylenediamine is oxidation. Aromatic amines are readily oxidized, and this compound is no exception. The process is often initiated or accelerated by exposure to air (oxygen) and light.

The oxidative pathway involves a one-electron transfer, which transforms the parent molecule into a highly colored, resonance-stabilized cationic free radical known as a Wurster's dye.[1][2][3] This radical species is responsible for the characteristic pink or magenta color that develops upon oxidation and is the basis for its use as an indicator in tests for oxidizing agents like chlorine.[1][3]

However, for storage purposes, the formation of this radical signifies degradation. Under strongly oxidizing conditions or prolonged exposure, this radical can be further oxidized to a colorless imine species, or it can undergo polymerization.[1][3] This leads to a loss of reagent activity and the potential for interference from degradation byproducts in sensitive assays.

Furthermore, as a compound that absorbs light, N,N-Diethyl-1,4-phenylenediamine has the potential for direct photolysis, where light energy directly causes the breakdown of the molecule.[4]

The dihydrochloride salt form offers increased stability compared to the free base, primarily by protonating the amine groups and reducing their susceptibility to oxidation. However, this salt is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can accelerate degradation pathways and physically alter the solid material.

Pillar 2: Self-Validating Storage and Handling Protocols

To preserve the chemical integrity of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, a multi-faceted approach to storage and handling is required. The following protocols are designed as a self-validating system; adherence to these steps inherently minimizes the risk of degradation.

Optimal Storage Conditions for Solid Compound

The primary objective for storing the solid form of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is to create an environment free from oxygen, light, and moisture.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[4] | Minimizes exposure to atmospheric oxygen, directly inhibiting the primary oxidation pathway. |

| Temperature | Refrigerate (2-8°C).[4] | Reduces the rate of chemical degradation and minimizes volatility. |

| Light Exposure | Store in an amber glass bottle or other opaque container.[4][5] | Prevents light-induced degradation (photolysis). |

| Moisture | Keep container tightly sealed; store in a desiccator.[6] | Prevents absorption of atmospheric moisture, which can accelerate degradation. |

| Container | Use a well-sealed, non-reactive container (e.g., glass). | Ensures no contamination from or reaction with the storage vessel. |

Experimental Protocol: Preparation and Storage of Stock Solutions

Aqueous solutions of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride are significantly less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, the following protocol must be strictly followed.

Objective: To prepare a stock solution and store it under conditions that minimize degradation for short-term use.

Methodology:

-

Inert Atmosphere Preparation:

-

Place a sealed vial of high-purity water and a clean, dry amber glass storage vial into a glove box or glove bag with an inert atmosphere (Argon or Nitrogen).

-

Allow the atmosphere in the glove box to fully purge before proceeding.

-

-

Reagent Handling:

-

Weigh the required amount of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride quickly and transfer it to the amber storage vial inside the inert atmosphere.

-

-

Dissolution:

-

Using a fresh pipette, add the desired volume of deoxygenated water to the vial.

-

Seal the vial immediately and agitate gently until the solid is fully dissolved.

-

-

Storage:

-

Usage:

-

When needed, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.

-

If the solution shows any pink or brown discoloration, it should be discarded as this indicates significant oxidation.

-

Pillar 3: Authoritative Grounding and Visualization

The stability and degradation of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride are governed by well-understood chemical principles. The following diagrams illustrate these key processes.

Degradation Pathway Visualization

The primary degradation pathway involves the sequential oxidation of the parent molecule. This process is often initiated by light or the presence of oxidizing agents and is accelerated by atmospheric oxygen.

Caption: Decision workflow for storage of N,N-Diethyl-1,4-phenylenediamine.

References

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

ResearchGate. (n.d.). The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

-

ResearchGate. (2024). Replacing n,n-diethyl-p-phenylenediamine(DPD) with polyvinyl alcohol for the non-hazardous determination of trace oxidizing agents in water. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Retrieved from [Link]

-

Semantic Scholar. (1984). Kinetics of monochloramine oxidation of N,N-diethyl-p-phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of persulphates using N,N-diethyl-p-phenylenediamine as colorimetric reagent: Oxidative coloration and degradation of the reagent without bactericidal effect in water. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. Retrieved from [Link]

Sources

Safety and handling precautions for N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

An In-Depth Technical Guide to the Safe Handling of N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a chemical compound utilized in various scientific applications, including as a reagent in water quality testing for determining chlorine levels[1]. Its utility, however, is matched by a significant hazard profile that necessitates a comprehensive understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the chemical's properties, associated risks, and detailed procedures for its safe handling, storage, and disposal. The causality behind each recommendation is explained to foster a culture of safety and informed practice within the laboratory setting.

Chemical and Physical Properties

A foundational understanding of a substance's properties is critical for its safe handling. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is a white to light yellow crystalline powder. It is recognized for its high solubility in water and alcohol[2].

| Property | Value | Source |

| Synonyms | 4-Amino-N,N-diethylaniline Dihydrochloride | |

| CAS Number | 16713-15-8 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [4] |

| Molecular Weight | 237.17 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Stability | Stable under normal conditions, but sensitive to light, air, and moisture.[7][8][9] |

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a common requirement for its use in analytical reagents. However, its sensitivity to light and air means it can degrade over time, potentially forming colored oxidation products which may affect experimental outcomes.

Hazard Identification and Toxicological Profile

This compound is classified as hazardous and presents multiple routes of toxicity.

GHS Hazard Statements:

-

H300/H302: Fatal or harmful if swallowed.[10]

-

H311/H312: Toxic or harmful in contact with skin.[10]

-

H331/H332: Toxic or harmful if inhaled.[10]

-

H319: Causes serious eye irritation.[10]

The primary toxicological concerns are:

-

Acute Toxicity: The substance is toxic through ingestion, skin absorption, and inhalation.[2][7] Accidental ingestion of even small quantities can be fatal or cause serious damage to health.[2][11]

-

Skin and Eye Irritation/Corrosion: It is a known skin and serious eye irritant.[7][10][12] Prolonged contact can lead to skin sensitization, an allergic reaction that can be triggered by subsequent exposures to even minute amounts.[2]

-

Methemoglobinemia: A significant and insidious risk associated with this class of compounds (arylamines) is the potential to cause methemoglobinemia.[11] The substance or its metabolites can oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This change renders the hemoglobin unable to bind and transport oxygen effectively, leading to a form of chemical asphyxiation. Symptoms can be delayed and include cyanosis (bluish skin), headache, dizziness, and shortness of breath.[11]

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered approach to PPE is mandatory when handling N,N-Diethyl-1,4-phenylenediamine Dihydrochloride. The selection of appropriate PPE is the most critical barrier between the researcher and chemical exposure.

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's glove compatibility charts for breakthrough times. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after removal.[13]

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[13] However, due to the severe eye irritation potential, chemical safety goggles are strongly recommended.[14] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[10][15]

-

Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, such as handling large quantities or cleaning up spills, chemical-resistant overalls or an apron should be worn.[13] All contaminated clothing must be removed immediately and laundered separately before reuse.[11]

-

Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of the powder.[7][16] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[8][12]

Caption: PPE selection workflow based on task risk assessment.

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is essential to prevent exposure and maintain the chemical's integrity.

Handling Protocol

-

Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.[12]

-

Personal Hygiene: Avoid all personal contact.[11] Do not eat, drink, or smoke in the handling area.[7][16]

-

Weighing: When weighing the solid, do so on a tared weigh paper or in a closed container to minimize dust generation. Use a spatula to handle the powder and avoid creating airborne dust.

-

Dissolution: When preparing solutions, add the solid slowly to the solvent to prevent splashing.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[7] Decontaminate the work area.

Storage Protocol

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[7][8]

-

Location: Store in a cool, dry, and well-ventilated area.[2][8] The storage location should be locked or otherwise secured to restrict access.[8]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][8][13] Contact with these substances can lead to vigorous or exothermic reactions.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][12]

-

Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[7] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[8]

Accidental Release Measures (Spill Cleanup)

The response to a spill depends on its scale.

Caption: Differentiated response protocol for minor and major spills.

For Minor Spills (small amount of solid):

-

Evacuate unnecessary personnel from the immediate area.[7]

-

Wear appropriate PPE, including respiratory protection.[2][11]

-

Gently cover the spill with an inert absorbent material like clay, sand, or diatomaceous earth to avoid generating dust.[2][7]

-

Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[7][10]

-

Clean the spill area thoroughly with soap and water.[17]

For Major Spills:

-

Evacuate the entire area immediately and move upwind if possible.[2][11]

-

Alert your institution's emergency response team (e.g., Environmental Health & Safety).[11][13]

-

Prevent entry into the affected area.

-

Cleanup should only be performed by trained personnel with the appropriate level of PPE, including self-contained breathing apparatus (SCBA).[15][18]

Waste Disposal

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride and any materials contaminated with it (e.g., gloves, weigh papers, absorbent materials) are considered hazardous waste.[7]

-

Collect all waste in a clearly labeled, sealed container.[10]

-

Do not mix with other waste streams unless directed by your institution's waste management guidelines.

-

Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2][8][9]

Conclusion

While a valuable reagent, N,N-Diethyl-1,4-phenylenediamine Dihydrochloride possesses a significant hazard profile that demands respect and meticulous handling. By understanding the causality behind the risks—from its chemical reactivity to its toxicological effects like methemoglobinemia—researchers can move beyond rote compliance and adopt a proactive safety mindset. The protocols outlined in this guide, including the systematic use of PPE, controlled handling procedures, and robust emergency preparedness, form a self-validating system designed to protect the health and safety of laboratory personnel.

References

-

Loba Chemie. (2016, May 30). N,N-DIMETHYL P-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS. [Link]

-

Penta chemicals. (2024, May 14). N,N-Diethyl-1,4-phenylenediamine sulfate Safety Data Sheet. [Link]

-

Acros Organics. (2010, May 21). N,N-Diethyl-p-phenylenediamine - SAFETY DATA SHEET. [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

Chemos GmbH & Co.KG. (2020, March 11). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. [Link]

-

PubChem. N,N-Diethyl-p-phenylenediamine. [Link]

-

MySkinRecipes. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride. [Link]

Sources

- 1. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride [myskinrecipes.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. N,N-DIETHYL-1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | 16713-15-8 [chemicalbook.com]

- 4. N,N-Diethyl-1,4-phenylenediamine Dihydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. N,N-Diethyl-1,4-phenylenediamine dihydrochloride | 16713-15-8 [sigmaaldrich.com]

- 6. N,N-DIETHYL-1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE CAS#: 16713-15-8 [m.chemicalbook.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. americanchemistry.com [americanchemistry.com]

- 15. epa.gov [epa.gov]

- 16. chemos.de [chemos.de]

- 17. N,N-DIETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. pentachemicals.eu [pentachemicals.eu]

Methodological & Application

The Analyst's Compass: A Guide to Spectrophotometric Analysis with N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

This comprehensive guide delves into the robust and versatile applications of N,N-Diethyl-1,4-phenylenediamine (DPD) Dihydrochloride in spectrophotometric analysis. Tailored for researchers, scientists, and drug development professionals, this document provides not only detailed protocols but also the underlying scientific principles and practical insights to ensure accurate and reliable results.

The Cornerstone of Colorimetric Analysis: Understanding the DPD Method

The DPD method stands as a cornerstone in analytical chemistry, primarily for its sensitivity and specificity in quantifying oxidizing agents. The principle of this method hinges on the reaction of DPD with an oxidizing analyte in a buffered solution, leading to the formation of a stable, colored radical cation known as a Würster dye.[1] This product exhibits a distinct magenta or pink color, the intensity of which is directly proportional to the concentration of the analyte.[2][3]

The reaction mechanism involves the oxidation of the colorless DPD molecule, which results in a colored compound that can be quantified using a spectrophotometer.[1] This method is widely recognized and is the basis for standard methods of analysis for various substances, most notably free and total chlorine in water samples.[2]

The Heart of the Reaction: Chemical Principles

The core of the DPD methodology is an oxidation-reduction reaction. N,N-Diethyl-1,4-phenylenediamine acts as an electron donor and is oxidized by the analyte.[1] In the case of free chlorine (hypochlorous acid or hypochlorite ion), it immediately reacts with DPD to form the magenta-colored Würster dye.[4] The absorbance of this colored solution is then measured, typically at a wavelength of around 515 nm to 551 nm, to determine the concentration of the analyte.[5][6]

It's important to note that at higher concentrations of the oxidizing agent, the colored Würster dye can be further oxidized to a colorless imine compound. This can lead to a "fading" of the color and result in erroneously low readings.[6]

Reaction Pathway: DPD and an Oxidizing Agent

The following diagram illustrates the fundamental reaction of DPD with an oxidizing agent, leading to the formation of the colored Würster radical cation.

Caption: Oxidation of DPD to the colored Würster dye.

Applications in Diverse Fields

While the DPD method is most famously associated with water quality testing for chlorine, its utility extends to a variety of other analytes and matrices.

Environmental and Water Analysis

The determination of free and total chlorine in drinking water, swimming pools, and wastewater is the most common application of the DPD method.[2] Standardized protocols, such as the EPA Method 330.5 and Standard Methods 4500-Cl G, provide detailed procedures for this analysis.[7][8] The DPD method can also be adapted to measure other disinfectants and oxidizing agents, including:

-

Hydrogen Peroxide: In the presence of a molybdate catalyst, hydrogen peroxide oxidizes iodide to iodine, which then reacts with DPD to produce the characteristic pink color.[8]

-

Ozone: DPD reacts with ozone, leading to the formation of the colored radical cation.[9]

-

Permanganate: DPD can be used for the spectrophotometric determination of trace permanganate in water.[10]

Pharmaceutical and Drug Development

The versatility of DPD extends to the pharmaceutical industry, where it can be employed in the analysis of various drug substances. The method's principle of reacting with specific functional groups makes it a valuable tool for quantitative analysis.